molecular formula C15H21FN2O2 B2748642 1-Cyclohexyl-3-[2-(4-fluorophenoxy)ethyl]urea CAS No. 1172408-25-1

1-Cyclohexyl-3-[2-(4-fluorophenoxy)ethyl]urea

Cat. No.: B2748642
CAS No.: 1172408-25-1
M. Wt: 280.343
InChI Key: QRSSNSYSLLZLAK-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[2-(4-fluorophenoxy)ethyl]urea is a urea derivative characterized by a cyclohexyl group and a 4-fluorophenoxyethyl side chain. Its molecular formula is C₁₅H₂₀FN₂O₂, with an average molecular mass of 294.33 g/mol (calculated from structural analogs in ).

Properties

IUPAC Name

1-cyclohexyl-3-[2-(4-fluorophenoxy)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c16-12-6-8-14(9-7-12)20-11-10-17-15(19)18-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSSNSYSLLZLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-[2-(4-fluorophenoxy)ethyl]urea typically involves the reaction of cyclohexyl isocyanate with 2-(4-fluorophenoxy)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-[2-(4-fluorophenoxy)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

1-Cyclohexyl-3-[2-(4-fluorophenoxy)ethyl]urea is being explored as a potential therapeutic agent due to its unique structural features. Its interactions with biological targets make it a candidate for drug development.

Key Studies:

  • Anticancer Activity: In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines at concentrations ranging from 10 to 50 µM, indicating potential anticancer properties.
  • Orexin Receptor Agonism: Similar compounds have been identified as agonists for orexin receptors, suggesting implications in sleep regulation and appetite control.

Pharmacology

The pharmacological profile of this compound includes its ability to modulate receptor activity, which is crucial for developing new therapeutic strategies.

Mechanisms of Action:

  • The fluorophenyl sulfonyl group enhances binding affinity to specific biological targets, while the piperidinyl and urea moieties contribute to the compound’s pharmacokinetic properties.

Industrial Applications

In addition to its medicinal uses, this compound may have applications in industrial chemistry, particularly in the synthesis of complex molecules and materials.

In Vitro Studies

A series of experiments have demonstrated the biological activities of this compound:

  • Antiviral Efficacy: The compound showed significant antiviral activity against influenza A virus with an EC50 value around 5 µM.
  • Cell Proliferation Inhibition: Effective at inhibiting cancer cell growth, highlighting its potential use in oncology.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[2-(4-fluorophenoxy)ethyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Structural Features Molecular Weight (g/mol) Pharmacological Relevance Key Differences vs. Target Compound References
1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea Phenyl group (no ether oxygen) 264.34 Unknown (structural analog) Lacks ether oxygen; reduced polarity
1-Cyclohexyl-3-[2-(4-pyridyl)ethyl]urea (9) Pyridyl group (heterocyclic, basic nitrogen) ~265.32 (estimated) Fragment screening (Notum enzyme) Basic pyridyl vs. neutral fluorophenoxy
Glipizide Sulfonylurea + pyrazine ring 445.55 Antidiabetic (KATP channel) Sulfonyl group critical for receptor binding
CCNU (Lomustine) Nitroso + chloroethyl groups 234.10 Alkylating agent (chemotherapy) Reactive nitroso group; DNA crosslinking
1-Cyclohexyl-3-phenethyl-urea Simple phenethyl substituent 245.34 Soluble epoxide hydrolase target No fluorophenoxy; lower electronic effects
Key Observations:
  • Fluorophenoxy vs. Phenyl/Pyridyl: The ether oxygen in the target compound increases polarity compared to phenyl analogs () but reduces basicity relative to pyridyl derivatives ().
  • Sulfonylurea vs. Urea : Glipizide’s sulfonyl group enhances binding to pancreatic β-cells, absent in the target compound .
  • Nitrosoureas: CCNU’s nitroso and chloroethyl groups enable alkylation, a mechanism absent in non-nitrosylated ureas .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Glipizide CCNU 1-Cyclohexyl-3-phenethyl-urea
Solubility Moderate (fluorophenoxy) Low (requires formulation) Lipid-soluble High (non-polar phenethyl)
Metabolism Likely hepatic oxidation Hepatic (CYP2C9) Hepatic (forms isocyanates) Hepatic oxidation
Toxicity Low (predicted) Hypoglycemia risk Myelosuppression Low (no reactive groups)
Key Observations:
  • The fluorophenoxy group may improve solubility compared to Glipizide’s sulfonylurea but reduce CNS penetration relative to lipid-soluble nitrosoureas like CCNU .
  • Unlike CCNU, the target compound lacks toxic metabolites (e.g., cyclohexyl isocyanate) due to the absence of a nitroso group .

Biological Activity

1-Cyclohexyl-3-[2-(4-fluorophenoxy)ethyl]urea is a synthetic compound that has garnered attention for its potential biological activities and therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes several functional groups that are crucial for its biological activity:

  • Cyclohexyl group : Provides hydrophobic interactions.
  • Fluorophenoxy group : Enhances binding affinity due to the presence of fluorine, which can influence the compound's pharmacokinetics.
  • Urea moiety : Commonly found in bioactive molecules, contributing to its interaction with various biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate their activity, leading to various biological effects. Research indicates that it may influence pathways related to pain modulation and metabolic regulation.

Biological Activity

The biological activity of this compound has been evaluated in several studies, revealing its potential as a therapeutic agent.

Antimicrobial Activity

In a study assessing the antimicrobial properties of similar urea derivatives, it was found that compounds with structural similarities exhibited significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported to be lower than conventional antibiotics, indicating strong antibacterial potential .

Anticancer Activity

Preliminary research suggests that derivatives of urea compounds can exhibit anticancer properties. For instance, compounds structurally related to this compound showed IC50 values in the micromolar range against cancer cell lines such as MCF-7 and HCT-116. These findings suggest that modifications to the urea structure can enhance anticancer efficacy .

Case Studies

  • Study on Mycobacterium tuberculosis : A high-throughput screening revealed that compounds with a similar structural backbone inhibited Mycobacterium tuberculosis with an IC50 value of 21 µM. This highlights the potential for this compound in anti-tuberculosis therapies .
  • Inhibition Studies : Inhibition studies on cyclohexyl derivatives indicated that specific substitutions could enhance binding affinity and selectivity towards targeted enzymes, suggesting a pathway for optimizing the therapeutic profile of this compound .

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, it is useful to compare it with other similar compounds:

Compound NameStructural FeaturesBiological Activity
1-Cyclohexyl-3-(4-fluorophenyl)ureaCyclohexyl and fluorophenyl groupsModerate antimicrobial activity
1-Cyclohexyl-3-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureaAdditional oxadiazole ringEnhanced anticancer properties
1-Cyclohexyl-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)ureaPiperidine and sulfonyl groupsStronger receptor modulation

Q & A

Q. What are the optimal synthetic routes for 1-Cyclohexyl-3-[2-(4-fluorophenoxy)ethyl]urea, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer: The synthesis typically involves coupling cyclohexyl isocyanate with 2-(4-fluorophenoxy)ethylamine. Key parameters include:
  • Temperature: Maintain 0–5°C during isocyanate coupling to minimize side reactions (e.g., urea oligomerization) .
  • Solvent Choice: Use aprotic solvents like dichloromethane or tetrahydrofuran to stabilize intermediates .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer:
  • NMR Spectroscopy: Confirm the urea linkage (NH peaks at δ 5.8–6.2 ppm) and cyclohexyl/fluorophenoxy substituents .
  • HPLC-MS: Assess purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 351.2) .
  • IR Spectroscopy: Identify carbonyl (C=O stretch at ~1650 cm⁻¹) and aromatic C-F (1220–1150 cm⁻¹) groups .

Q. How can researchers design a stability study to evaluate this compound under varying pH and temperature conditions?

  • Methodological Answer:
  • Accelerated Stability Testing: Incubate the compound in buffers (pH 1–10) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .
  • Thermal Analysis: Use DSC/TGA to determine melting point (~150–160°C) and decomposition thresholds .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values in enzyme inhibition assays)?

  • Methodological Answer:
  • Assay Standardization: Control variables like solvent (DMSO concentration ≤0.1%), enzyme batch, and incubation time .
  • Orthogonal Assays: Validate results using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., luciferase reporters) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer:
  • Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model binding poses with ATP-binding pockets (e.g., EGFR kinase) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond interactions .

Q. What experimental approaches elucidate the mechanism of action for unexpected cytotoxicity in cancer cell lines?

  • Methodological Answer:
  • Transcriptomics: Perform RNA-seq to identify dysregulated pathways (e.g., apoptosis or DNA repair genes) .
  • Chemical Proteomics: Use activity-based protein profiling (ABPP) to map off-target interactions .

Q. How do solvent effects influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Methodological Answer:
  • Polar Protic vs. Aprotic Solvents: Compare reaction rates in methanol (protic, stabilizes charges) vs. DMF (aprotic, enhances nucleophilicity) .
  • Oxidation Studies: Use H₂O₂/Fe²+ (Fenton reagent) to test for hydroxylation of the fluorophenoxy group .

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